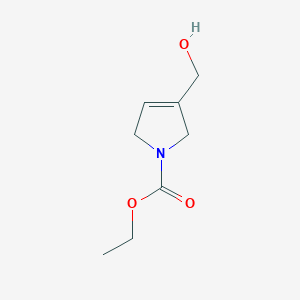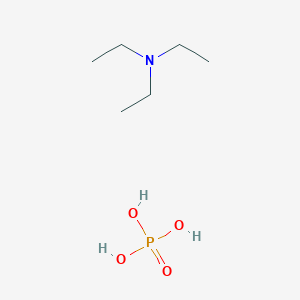
Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate, also known as HMDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. HMDP is a versatile molecule that can be synthesized using different methods and has unique properties that make it an attractive candidate for several applications.
Mécanisme D'action
The mechanism of action of Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects:
Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has been shown to have several biochemical and physiological effects, including the inhibition of inflammation, the induction of apoptosis, and the modulation of oxidative stress. Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has several advantages for lab experiments, including its ease of synthesis, its versatility, and its potential applications in various fields. However, Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate also has some limitations, including its stability and solubility, which can affect its efficacy in certain applications.
Orientations Futures
There are several future directions for the study of Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate. One potential direction is the development of novel Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate derivatives with improved efficacy and stability. Another potential direction is the study of Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate in combination with other compounds, such as chemotherapy drugs, to enhance their efficacy. Additionally, the study of Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate in animal models and clinical trials may provide further insight into its potential applications in medicine. Finally, the study of Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate in agriculture and material science may lead to the development of novel and sustainable solutions for these fields.
Méthodes De Synthèse
Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate can be synthesized using various methods, including the Paal-Knorr reaction, the Biginelli reaction, and the Hantzsch reaction. The Paal-Knorr reaction involves the condensation of an amino acid with a 1,4-dicarbonyl compound, such as ethyl acetoacetate, in the presence of an acid catalyst. The Biginelli reaction involves the condensation of an aldehyde, a urea, and a 1,3-dicarbonyl compound in the presence of an acid catalyst. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. Each of these methods has its advantages and limitations, and the choice of method depends on the desired outcome and the available resources.
Applications De Recherche Scientifique
Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has been studied extensively for its potential applications in various fields. In medicine, Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. It has also been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. In agriculture, Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has been shown to have antifungal and insecticidal properties and has been studied as a potential alternative to traditional pesticides. In material science, Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has been studied for its potential use in the synthesis of novel materials, such as metal-organic frameworks.
Propriétés
Numéro CAS |
128259-48-3 |
|---|---|
Nom du produit |
Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate |
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)9-4-3-7(5-9)6-10/h3,10H,2,4-6H2,1H3 |
Clé InChI |
HFMUOKAVEDFMJQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC=C(C1)CO |
SMILES canonique |
CCOC(=O)N1CC=C(C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-](/img/structure/B157439.png)







![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)